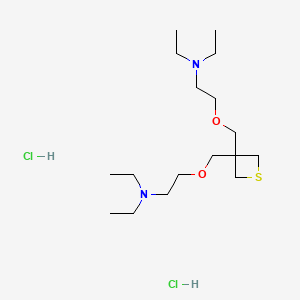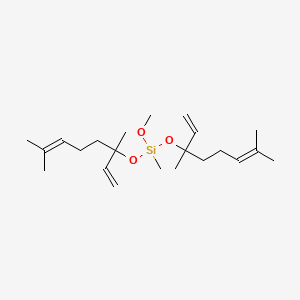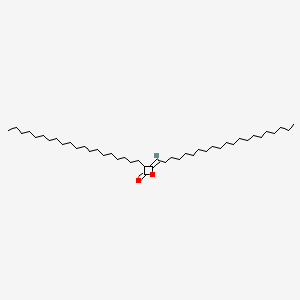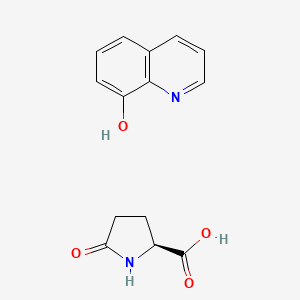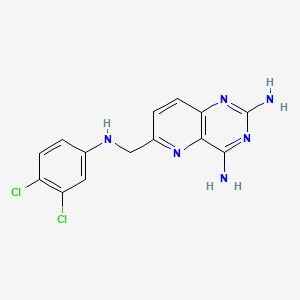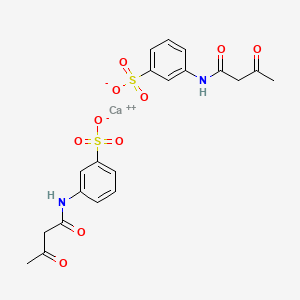
N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives. This compound is characterized by its unique structure, which includes a benzisothiazole core substituted with nitrobenzoyl and nitrobenzamide groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzisothiazole Core: The initial step involves the cyclization of appropriate starting materials to form the benzisothiazole core. This can be achieved through the reaction of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitrobenzoyl Group: The benzisothiazole core is then subjected to acylation with 2-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the nitrobenzoyl group.
Formation of the Nitrobenzamide Group: Finally, the compound is treated with 2-nitrobenzoyl chloride and a suitable amine to form the nitrobenzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzisothiazole core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzisothiazole derivatives.
Scientific Research Applications
N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzisothiazole core may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-2-nitrobenzamide: shares structural similarities with other benzisothiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrobenzoyl and nitrobenzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
99523-83-8 |
|---|---|
Molecular Formula |
C22H14N4O6S |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-[5-methyl-1-(2-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]-2-nitrobenzamide |
InChI |
InChI=1S/C22H14N4O6S/c1-13-10-11-17-16(12-13)21(23-20(27)14-6-2-4-8-18(14)25(29)30)33-24(17)22(28)15-7-3-5-9-19(15)26(31)32/h2-12H,1H3 |
InChI Key |
PXTXXIDTXYNAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(SC2=NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


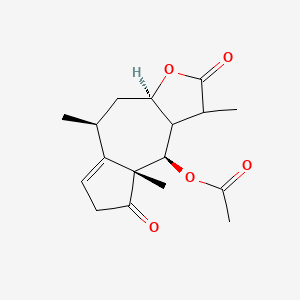

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
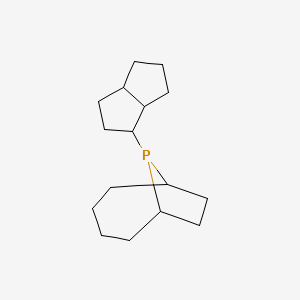
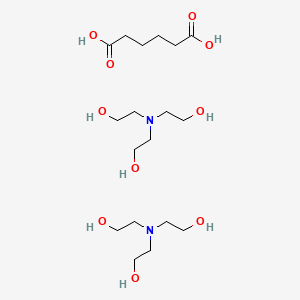


![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
